(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide (CAS 1798406-99-1) is a synthetic small molecule (C18H19N5O2S, MW 369.44) belonging to the ethenesulfonamide class, characterized by a vinyl sulfone electrophilic warhead, a p-tolyl substituent, and a pyrimidine-imidazole heterocyclic core. The (E)-stereochemistry of the ethene bridge imposes geometric specificity that influences molecular recognition.

Molecular Formula C18H19N5O2S
Molecular Weight 369.44
CAS No. 1798406-99-1
Cat. No. B2523210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
CAS1798406-99-1
Molecular FormulaC18H19N5O2S
Molecular Weight369.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C18H19N5O2S/c1-15-3-5-16(6-4-15)7-14-26(24,25)22-11-13-23-12-10-21-18(23)17-19-8-2-9-20-17/h2-10,12,14,22H,11,13H2,1H3/b14-7+
InChIKeyRNFBHMALYKYTRQ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Overview: (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide (CAS 1798406-99-1)


The compound (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide (CAS 1798406-99-1) is a synthetic small molecule (C18H19N5O2S, MW 369.44) belonging to the ethenesulfonamide class, characterized by a vinyl sulfone electrophilic warhead, a p-tolyl substituent, and a pyrimidine-imidazole heterocyclic core . The (E)-stereochemistry of the ethene bridge imposes geometric specificity that influences molecular recognition [1]. Currently, publicly available biological activity data for this specific compound is extremely limited; no primary research papers, patents, or authoritative database entries with quantitative comparator data were identified in the accessible literature as of the search date [2].

Why Generic Substitution of CAS 1798406-99-1 with In-Class Analogs Is Not Advisable


Ethenesulfonamide-based inhibitors derive their biological activity from the combined contributions of the electrophilic vinyl sulfone warhead, the heterocyclic core that dictates target recognition, and the peripheral substituent that modulates binding pocket complementarity [1]. The pyrimidine-imidazole core of CAS 1798406-99-1 is structurally distinct from the pyrazine-imidazole, pyridine-imidazole, indazole, or piperidine-pyrimidine scaffolds found in closely related ethenesulfonamide analogs . Each heterocyclic substitution can alter hydrogen-bonding capacity, π-stacking geometry, and overall molecular electrostatic potential, leading to divergent target selectivity and potency profiles across even highly homologous targets such as the PIM kinase family (PIM-1, PIM-2, PIM-3) or ROMK channel subtypes [2]. In the absence of direct comparative data for this compound, the well-established precedent that minor heterocyclic changes in sulfonamide series produce large shifts in both potency and selectivity serves as a caution against generic substitution. [3]

Quantitative Differentiation Evidence for (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide


Structural Differentiation from the Pyrazine Analog: Heterocyclic Core Replacement

The target compound features a pyrimidine ring (C3N2H3) directly attached to the imidazole at the 2-position, whereas the closest commercially available analog bears a pyrazine ring (C4N2H4) at the same position . This substitution changes the number and positioning of nitrogen atoms in the heterocycle (pyrimidine: N1, N3 meta; pyrazine: N1, N4 para), altering hydrogen-bond acceptor geometry and molecular dipole moment. In related sulfonamide kinase inhibitor series, pyrimidine→pyrazine substitution has been shown to alter target selectivity profiles; for instance, in the PIM kinase inhibitor patent literature, pyrimidine-containing compounds exhibit differential PIM-1 vs. PIM-2 vs. PIM-3 selectivity compared to their pyrazine counterparts [1]. However, quantitative head-to-head potency data for this specific compound against its pyrazine analog is not available in the public domain.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Vinyl Sulfone Electrophilic Warhead: Covalent Inhibition Potential

The compound contains an (E)-configured vinyl sulfone (ethenesulfonamide) moiety, a well-characterized electrophilic warhead capable of forming irreversible covalent bonds with cysteine thiolate residues in kinase active sites and other nucleophilic protein environments . In contrast, the related thiophene-2-sulfonamide analog (CAS 1797977-22-0) lacks the vinyl group and is not expected to act as a covalent inhibitor [1]. This functional group difference has mechanistic implications: vinyl sulfone-containing ethenesulfonamides have been developed as irreversible inhibitors of targets including ROMK (Kir1.1) and various kinases, with reported IC50 values in the low nanomolar range for optimized analogs [2]. However, the specific covalent engagement efficiency, residence time, and selectivity profile of CAS 1798406-99-1 have not been reported in the primary literature.

Covalent Inhibitors Targeted Covalent Drugs Electrophilic Warheads

(E)-Stereochemical Configuration Ensures Defined Geometric Presentation

The compound is specified as the (E)-isomer, meaning the p-tolyl group and the sulfonamide nitrogen are on opposite sides of the ethene double bond, resulting in an extended, trans configuration . This contrasts with the (Z)-isomer, which would place these groups in a cis orientation, dramatically altering the spatial presentation of the p-tolyl pharmacophore to a biological target. While no direct (E) vs. (Z) comparative bioactivity data exists for this specific compound, the importance of ethene geometry in sulfonamide drug design is well-established. For example, in the endothelin-A receptor antagonist series, the (E)-configured ethenesulfonamides demonstrated oral activity (in vivo efficacy at 0.3 mg/kg) that was dependent on the trans geometry for proper receptor complementarity [1].

Stereochemistry Molecular Recognition Ligand-Receptor Docking

Molecular Property Differentiation: cLogP and Hydrogen Bonding Profile

The target compound's pyrimidine-imidazole core imparts a distinct hydrogen-bond acceptor (HBA) profile compared to related analogs. The pyrimidine ring contributes two H-bond acceptor nitrogens (N1 and N3 in a meta arrangement), while the pyrazine analog presents them in a para arrangement, and the pyridine analog provides only one acceptor nitrogen . This affects computed logP and topological polar surface area (TPSA). While experimentally measured logP and solubility data are not publicly available for CAS 1798406-99-1, the structural considerations alone are relevant for chromatographic method development, formulation strategy, and predicting blood-brain barrier penetration in CNS-targeted screening cascades [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Research Application Scenarios for (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide


Kinase Selectivity Profiling Panel: Pyrimidine-Imidazole Scaffold SAR Exploration

Based on the pyrimidine-imidazole core's established presence in kinase inhibitor chemical space, this compound is best suited as a tool for systematic kinase selectivity profiling. The pyrimidine nitrogen arrangement (meta N1/N3) provides a distinct hinge-binding motif compared to the pyrazine (para N1/N4) and pyridine (single N) analogs. Researchers should test CAS 1798406-99-1 in parallel with its pyrazine and pyridine congeners against a broad kinase panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to map how the heterocyclic core identity drives differential kinase selectivity. This approach mirrors the successful SAR strategy used in the development of PIM kinase inhibitors, where pyrimidine-containing compounds showed distinct PIM-1/PIM-2/PIM-3 selectivity profiles compared to other heterocyclic series. [1]

Covalent Inhibitor Mechanism-of-Action Studies Using the Vinyl Sulfone Warhead

The compound's (E)-ethenesulfonamide moiety provides an electrophilic vinyl sulfone warhead suitable for targeted covalent inhibitor (TCI) development. This compound can serve as a starting point for investigating irreversible inhibition kinetics (kinact/KI determination via jump-dilution or washout experiments) against cysteine-containing targets. The structural scaffold allows comparison of covalent engagement efficiency between the pyrimidine-imidazole template and other ethenesulfonamide series, such as the ROMK inhibitors where vinyl sulfone compounds achieved IC50 values of 4–49 nM through irreversible channel block. Researchers should include washout controls and mass spectrometry-based target engagement assays to confirm covalent modification. [2]

Physicochemical Property Benchmarking in Sulfonamide Chemical Space

Given the compound's defined (E)-stereochemistry and the systematic structural variation available among commercial analogs (pyrazine, pyridine, thiophene-sulfonamide), it is well-suited as a reference standard for chromatographic method development and physicochemical property benchmarking. The consistent MW (~369) across analogs allows isolation of heterocycle-dependent effects on retention time (RP-HPLC), kinetic solubility (nephelometry), and logD (shake-flask). These data are essential for building predictive models of sulfonamide ADME properties. Procurement of CAS 1798406-99-1 alongside its closest analogs enables a controlled comparative study where only the heterocyclic core varies. [3]

Chemical Biology Probe Development: Pyrimidine-Imidazole Pharmacophore Optimization

The compound serves as a starting scaffold for medicinal chemistry optimization of the pyrimidine-imidazole pharmacophore. The p-tolyl group on the ethene can be systematically varied (e.g., to 4-Cl, 4-CF3, 4-OCH3 phenyl) while maintaining the pyrimidine-imidazole core, enabling SAR exploration of the terminal aryl ring. Additionally, the ethyl linker between the imidazole and sulfonamide can be modified to probe linker-length dependence. This scaffold has precedent in imidazole-pyrimidine-sulfonamide hybrids developed as EGFR-TK inhibitors, where systematic structural modifications led to significant changes in anticancer activity against MCF-7 cells and altered Bax/Bcl-2 apoptotic gene expression ratios. [4]

Quote Request

Request a Quote for (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.